molecular formula C10H13NO3 B1427339 Ethyl 2-hydroxy-2-(3-methylpyridin-2-yl)acetate CAS No. 873459-50-8

Ethyl 2-hydroxy-2-(3-methylpyridin-2-yl)acetate

Cat. No. B1427339
M. Wt: 195.21 g/mol
InChI Key: NLEDUTNHGYEROE-UHFFFAOYSA-N
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Description

“Ethyl 2-hydroxy-2-(3-methylpyridin-2-yl)acetate” is a chemical compound with the molecular formula C10H13NO3 . It has a molecular weight of 195.22 .


Synthesis Analysis

While specific synthesis methods for “Ethyl 2-hydroxy-2-(3-methylpyridin-2-yl)acetate” were not found in the search results, a related compound, “ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate”, was synthesized and studied for its anti-fibrotic activities . The synthesis of this compound involved the design and creation of a series of novel 2-(pyridin-2-yl) pyrimidine derivatives .


Molecular Structure Analysis

The molecular structure of “Ethyl 2-hydroxy-2-(3-methylpyridin-2-yl)acetate” consists of 10 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms .

Scientific Research Applications

Memory Enhancement in Mice

One study synthesized a derivative of Ethyl 2-hydroxy-2-(3-methylpyridin-2-yl)acetate and tested its effects on memory in mice. The compound significantly decreased mistake frequency and arrival time in mice, suggesting potential memory facilitation properties (Li Ming-zhu, 2007).

Marine Fungus Research

Research involving marine fungus Trichoderma atroviride G20-12 led to the isolation of two new compounds related to Ethyl 2-hydroxy-2-(3-methylpyridin-2-yl)acetate. These compounds were identified through spectroscopic and chemical analysis, contributing to the chemical knowledge of marine fungal metabolites (Shan Sun et al., 2009).

Synthesis and Reactivity Studies

A study focused on the reactivity of 2-aminopyridine and Meldrum’s acid with aryl glyoxals or aryl aldehydes, leading to the synthesis of Ethyl 2-(3-aryl imidazo[1,2-a]pyridin-2-yl)acetates. This research explored the reaction conditions and synthesis pathways, expanding the understanding of chemical reactions involving such compounds (Sara Asadi et al., 2021).

Retinoprotective Effects

A study evaluated the retinoprotective effect of 2-ethyl-3-hydroxy-6-methylpyridine nicotinate, a related compound, in a rat model of retinal ischemia–reperfusion. The results indicated that this compound prevented the development of ischemic injuries in the fundus and increased retinal microcirculation, suggesting potential benefits for retinal health (A. Peresypkina et al., 2020).

Antibacterial Properties

Research on new tetrazole derivatives, which can be synthesized from compounds related to Ethyl 2-hydroxy-2-(3-methylpyridin-2-yl)acetate, showed significant antibacterial activities. This indicates the potential of these derivatives in antimicrobial applications (V. Mulwad et al., 2008).

properties

IUPAC Name

ethyl 2-hydroxy-2-(3-methylpyridin-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-3-14-10(13)9(12)8-7(2)5-4-6-11-8/h4-6,9,12H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLEDUTNHGYEROE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=C(C=CC=N1)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-hydroxy-2-(3-methylpyridin-2-yl)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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